3-Ethyloctanoic acid

概要

説明

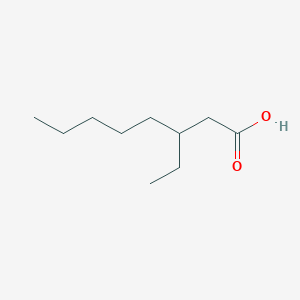

3-Ethyloctanoic acid is a type of branched-chain alkyl carboxylic acid . It is a minor constituent of the perennial flowering plant valerian . The compound occurs naturally and can be found in many foods, such as cheese, soy milk, and apple juice .

Synthesis Analysis

In industry, this compound is produced by the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is oxidized to the final product . The acid has been used to synthesize β-hydroxyisovaleric acid via microbial oxidation by the fungus Galactomyces reessii .Molecular Structure Analysis

The molecular formula of this compound is C10H20O2 . The average mass is 172.265 Da and the monoisotopic mass is 172.146332 Da .Chemical Reactions Analysis

This compound reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .Physical and Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用

Aroma and Flavor Analysis

3-Ethyloctanoic acid contributes significantly to the distinctive aroma and flavor of lamb meat. A study by Castada, Barringer, and Wick (2017) investigated the reactions of H3O+, NO+, and O2+ with compounds including 4-ethyloctanoic acid. They focused on characterizing these compounds for real-time trace analysis using selected ion flow tube mass spectrometry (SIFT-MS) (Castada, Barringer, & Wick, 2017).

Food Industry Application

4-Ethyloctanoic acid is recognized for its significant role in the food industry, particularly in China and other countries. Sun Baoguo (2010) noted its presence in boiled and cooked mutton, mutton fat, goat, sheep cheese, and Virginia tobacco. This compound is pivotal for compounding mutton flavoring, and several synthetic routes for this flavor have been explored (Sun Baoguo, 2010).

Microwave-Assisted Synthesis

Liu, Yin, Chen, and Sun (2010) described a rapid synthesis method for 4-ethyloctanoic acid using microwave irradiation. They investigated the influence of reaction temperature and time on yields, providing an efficient method for its production (Liu, Yin, Chen, & Sun, 2010).

Pheromone Synthesis in Pest Control

Ragoussis, Giannikopoulos, Skoka, and Grivas (2007) presented a method for synthesizing (+/-)-4-methyloctanoic acid, a pheromone for rhinoceros beetles of the genus Oryctes, highlighting its application in pest control (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).

Species-Specific Meat Flavor Analysis

Kim, Ha, and Lindsay (1993) identified various volatile branched-chain fatty acids (VBCFAs), including 4-ethyloctanoic acid, in different meats like beef, pork, goat, and lamb. This research underlines the compound's role in creating species-specific meat flavors (Kim, Ha, & Lindsay, 1993).

作用機序

Target of Action

3-Ethyloctanoic acid is a medium-chain fatty acid (MCFA) similar to omega-3 fatty acids . The primary targets of MCFAs are cells involved in inflammation and immunity . These fatty acids interact with various proteins within these cells, influencing their function and contributing to the overall effects of the compound .

Mode of Action

The mode of action of this compound is likely similar to that of other MCFAs. These compounds are known to mediate anti-inflammatory effects . Increased levels of MCFAs have been shown to decrease the levels of certain inflammatory compounds . Furthermore, this compound is thought to strengthen the “goaty” odor in certain foods, indicating a potential interaction with olfactory receptors .

Biochemical Pathways

This compound, like other MCFAs, is involved in various biochemical pathways. It is metabolized in the brain, particularly in astrocytes . The metabolism of this compound leads to the production of glutamine, which is then utilized for neuronal GABA synthesis . This suggests that this compound plays a role in neurotransmitter synthesis and signaling pathways in the brain.

Result of Action

The metabolism of this compound in astrocytes leads to the production of glutamine, which is used for GABA synthesis in neurons . This suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting neurological function and behavior. Additionally, the anti-inflammatory effects of MCFAs may result in reduced inflammation and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the metabolism of this compound . Additionally, factors such as diet, health status, and genetic factors can influence how an individual’s body metabolizes and responds to this compound.

Safety and Hazards

将来の方向性

The flavors generated in chocolate processing include fruity, floral, chocolate, woody, caramel, earthy, and undesirable notes. Each processing stage contributes to or depletes the aroma compounds that may be desirable or undesirable . The two 4-alkyl BCFAs had a synergistic effect to enhance “goaty” sensory properties, and their release can be inhibited by 2-heptanone and benzaldehyde due to the sensory interaction between key aroma compounds .

特性

IUPAC Name |

3-ethyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZHLSSAUIDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)

![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)